H-Ala-Ala-Tyr-Ala-Ala-OH
CAS No.: 74261-52-2
Cat. No.: VC2911805
Molecular Formula: C21H31N5O7
Molecular Weight: 465.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 74261-52-2 |
---|---|
Molecular Formula | C21H31N5O7 |
Molecular Weight | 465.5 g/mol |
IUPAC Name | (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]propanoic acid |
Standard InChI | InChI=1S/C21H31N5O7/c1-10(22)17(28)23-12(3)19(30)26-16(9-14-5-7-15(27)8-6-14)20(31)24-11(2)18(29)25-13(4)21(32)33/h5-8,10-13,16,27H,9,22H2,1-4H3,(H,23,28)(H,24,31)(H,25,29)(H,26,30)(H,32,33)/t10-,11-,12-,13-,16-/m0/s1 |
Standard InChI Key | RUUNLLXEBIVUAQ-YTORKDELSA-N |
Isomeric SMILES | C[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)N |
SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Canonical SMILES | CC(C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C)C(=O)NC(C)C(=O)O)N |
Introduction
Chemical Structure and Properties
Structural Composition
H-Ala-Ala-Tyr-Ala-Ala-OH is a linear pentapeptide where "H-" indicates a free amino group at the N-terminus and "-OH" denotes a free carboxyl group at the C-terminus. The peptide bonds connect the five amino acids in sequence, creating a defined primary structure. Four of these amino acids are alanine (Ala), a non-polar aliphatic amino acid, while the central position is occupied by tyrosine (Tyr), which contains a phenolic hydroxyl group in its side chain .
The compound has the following chemical and physical properties:
Property | Value |
---|---|
CAS Number | 74261-52-2 |
Molecular Formula | C21H31N5O7 |
Molecular Weight | 465.5 g/mol |
IUPAC Name | L-alanyl-L-alanyl-L-tyrosyl-L-alanyl-L-alanine |
Sequence Shorthand | AAYAA |
Structural Features | Linear peptide with 5 amino acids |
HELM Notation | PEPTIDE1{A.A.Y.A.A}$$$$ |
Physicochemical Properties
This combination of hydrophobic and aromatic elements creates a unique chemical environment that influences the peptide's solubility, stability, and potential biological activity. The tyrosine residue also provides a chromophore that facilitates detection by UV spectroscopy, which can be valuable for analytical purposes and purification monitoring .
Synthesis and Production
Synthesis Methods
H-Ala-Ala-Tyr-Ala-Ala-OH is typically produced through synthetic methods rather than extraction from natural sources. The most common approaches include:
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Solid-Phase Peptide Synthesis (SPPS): This widely used technique involves attaching the C-terminal amino acid to an insoluble support and then sequentially adding protected amino acids to build the peptide chain. The process includes repetitive cycles of deprotection, coupling, and washing steps, followed by final cleavage from the resin .
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Liquid-Phase Peptide Synthesis: An alternative method that occurs entirely in solution, typically used for smaller peptides or when specific modifications are required .
The synthesis process typically concludes with purification steps, often using High-Performance Liquid Chromatography (HPLC), to achieve the desired purity level, typically above 95% .
Quantity | Estimated Delivery Time | Format |
---|---|---|
25-500mg | Variable (e.g., 2-4 weeks) | Lyophilized powder |
Structural Analogues and Related Peptides
Comparative Analysis
Several peptides share structural similarities with H-Ala-Ala-Tyr-Ala-Ala-OH, differing in sequence length or amino acid composition. Understanding these related peptides provides valuable context for studying the properties and potential functions of H-Ala-Ala-Tyr-Ala-Ala-OH .
Peptide | Sequence | Molecular Formula | Molecular Weight (g/mol) | Key Differences |
---|---|---|---|---|
H-Ala-Ala-Tyr-Ala-Ala-OH | AAYAA | C21H31N5O7 | 465.5 | Target pentapeptide |
H-Ala-Ala-Ala-Tyr-Ala-Ala-OH | AAAYAA | C24H36N6O8 | 536.58 | Contains an additional Ala residue |
H-Ala-Ala-Ala-Tyr-Ala-OH | AAAYA | C21H31N5O7 | 465.51 | Missing C-terminal Ala |
H-Ala-Ala-Tyr-OH | AAY | C15H21N3O5 | 323.34 | Tripeptide with same N-terminal sequence |
H-Ala-Tyr-Ala-OH | AYA | C12H16N2O4 | - | Tripeptide with different arrangement |
Tyr-Ala | YA | C12H16N2O4 | 252.27 | Simple dipeptide |
Structure-Function Relationships
The structural variations among these related peptides likely influence their biological activities and physical properties. For instance, the hexapeptide H-Ala-Ala-Ala-Tyr-Ala-Ala-OH, with an additional alanine residue, might exhibit enhanced hydrophobicity compared to H-Ala-Ala-Tyr-Ala-Ala-OH .
Similarly, the dipeptide Tyr-Ala has been studied for its biological activities, including extending lifespan and enhancing stress resistance in Caenorhabditis elegans through free radical-scavenging effects and up-regulation of stress resistance-related proteins . These findings suggest that even short sequences containing tyrosine and alanine can exhibit significant biological activities.
Analytical Characterization
Spectroscopic Properties
The analytical characterization of H-Ala-Ala-Tyr-Ala-Ala-OH typically employs various spectroscopic techniques:
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UV-Vis Spectroscopy: The tyrosine residue's aromatic ring allows detection by UV absorption, typically showing maximum absorption at around 274-280 nm.
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Mass Spectrometry: Mass spectrometric analysis of the peptide would be expected to show a molecular ion peak corresponding to its molecular weight of 465.5 g/mol, with characteristic fragmentation patterns along peptide bonds .
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Nuclear Magnetic Resonance (NMR): NMR spectroscopy can provide detailed information about the peptide's structure, including confirmation of the amino acid sequence and potential secondary structure elements.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) is commonly used for both analysis and purification of synthetic peptides like H-Ala-Ala-Tyr-Ala-Ala-OH. Typical HPLC conditions might include:
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Reverse-phase chromatography using C18 columns
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Gradient elution with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid
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UV detection at 220 nm (peptide bonds) and 274-280 nm (tyrosine)
Commercial preparations of the peptide typically report purity levels above 95% as determined by HPLC analysis .
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